N-(3-fluoro-4-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(3-fluoro-4-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a compound that belongs to the class of organic compounds known as pyrimidinecarboxylic acids and derivatives . These are compounds containing a pyrimidine ring which bears a carboxylic acid group (or a derivative thereof) .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a facile synthetic route to N-substituted 6-fluoro-3- (piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis
The structure of the synthesized compounds was confirmed by 1 H and 13 C NMR and mass spectra . For example, the 1 H NMR spectrum showed peaks at δ, ppm: 1.07 t (3H), 1.79 m (2H), 2.03 d.d (2H), 2.29 t.d. (1H, J = 9.1 Hz), 2.75 s (3H), 2.89 m (2H), 3.14 q (2H), 3.36 m (1H), 3.61 d (2H, J = 13.2 Hz), 7.69 d.d. (1H, J = 9.1 Hz), 8.02 d.d (1H, J = 8.7, 5.3 Hz) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described. For instance, the 2,4-diamino-7,8-dihydro-6-(2,5-dimethoxybenzyl)-5-methyl-7-oxopyrido[2,3-d]pyrimidine obtained was treated with a 1:1 complex of N, N-dimethylformamide thionyl chloride to give the expected 7-chloro-6-[(2,5-dimethoxyphenyl)methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, one of the synthesized compounds yielded 90%, white powder, mp 85–87°C .Scientific Research Applications
Synthesis and Pharmacological Evaluation
A study reported the design and synthesis of thiazolo[3,2-a]pyrimidine derivatives, highlighting their significant anti-inflammatory and antinociceptive activities. These compounds, including derivatives of the mentioned compound, showed lower ulcerogenic activity and higher safety margins, suggesting their potential as therapeutic agents for inflammation and pain management without severe gastrointestinal side effects (Alam et al., 2010).
Antimicrobial and Anticancer Properties
Novel derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. Certain derivatives exhibited promising results against microbial strains such as Proteus vulgaris, Pseudomonas aeruginosa, Bacillus subtilis, and Candida albicans, indicating their potential as broad-spectrum antimicrobial agents. Furthermore, some compounds demonstrated potent anticancer activity, offering a new avenue for cancer treatment research (Kolisnyk et al., 2015).
Fluorescence Applications
Research into the fluorescence properties of thiazolo[3,2-a]pyrimidine derivatives revealed that certain compounds exhibit strong fluorescence intensity. This characteristic makes them suitable for applications in materials science, such as the development of novel fluorescent markers for biological imaging and diagnostics (Ebrahimpour et al., 2017).
Structural Modifications for Medicinal Chemistry
The modification of imidazo[1,2-a]pyrimidine compounds to reduce metabolism mediated by aldehyde oxidase (AO) highlights the importance of structural modifications in enhancing the pharmacokinetic profiles of thiazolo[3,2-a]pyrimidine derivatives. These modifications can improve the therapeutic potential of these compounds by increasing their stability and bioavailability (Linton et al., 2011).
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O2S/c1-8-2-3-9(6-11(8)15)17-12(19)10-7-16-14-18(13(10)20)4-5-21-14/h2-7H,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDBKBKSZDNGNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CN=C3N(C2=O)C=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.